7-Nitro-1-benzoselenophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-1-benzoselenophene-2-carboxylic acid is a heterocyclic compound that contains selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1-benzoselenophene-2-carboxylic acid typically involves the nitration of benzoselenophene derivatives. One common method includes the reaction of benzoselenophene with nitric acid under controlled conditions to introduce the nitro group at the 7-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitro-1-benzoselenophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: 7-Amino-1-benzoselenophene-2-carboxylic acid.
Substitution: Various substituted benzoselenophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Nitro-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It may be used in the development of materials with unique electronic properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 7-nitro-1-benzoselenophene-2-carboxylic acid is not fully understood. it is believed to interact with biological molecules through its nitro and carboxylic acid groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
7-Nitroindole-2-carboxylic acid: Similar in structure but contains an indole ring instead of a benzoselenophene ring.
7-Nitrobenzofuran-2-carboxylic acid: Contains a benzofuran ring instead of a benzoselenophene ring.
Uniqueness: 7-Nitro-1-benzoselenophene-2-carboxylic acid is unique due to the presence of selenium in its structure. This element imparts distinct electronic properties and potential biological activities that are not observed in similar compounds containing sulfur or oxygen.
Eigenschaften
CAS-Nummer |
64150-46-5 |
---|---|
Molekularformel |
C9H5NO4Se |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
7-nitro-1-benzoselenophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4Se/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) |
InChI-Schlüssel |
PPUHTFGAFVUJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[Se]C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.